molecular formula C20H17NO2 B311583 N-(4-methylphenyl)-4-phenoxybenzamide

N-(4-methylphenyl)-4-phenoxybenzamide

Cat. No.: B311583
M. Wt: 303.4 g/mol
InChI Key: GLOBCLCVUPXNLU-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-4-phenoxybenzamide is a benzamide derivative characterized by a phenoxy group at the 4-position of the benzamide ring and a 4-methylphenyl group attached to the amide nitrogen. These compounds are typically synthesized via condensation reactions between substituted anilines and benzoyl chlorides or through coupling reagents like DCC/HOBt .

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-methylphenyl)-4-phenoxybenzamide

InChI

InChI=1S/C20H17NO2/c1-15-7-11-17(12-8-15)21-20(22)16-9-13-19(14-10-16)23-18-5-3-2-4-6-18/h2-14H,1H3,(H,21,22)

InChI Key

GLOBCLCVUPXNLU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring (attached to nitrogen) and the benzamide ring. These modifications influence physicochemical properties and bioactivity:

Key Observations :

  • Antitumor Activity: The fluorophenyl analog (N-(4-fluorophenyl)-4-phenoxybenzamide) exhibits notable antitumor activity, suggesting that electron-withdrawing groups (e.g., -F) enhance bioactivity compared to electron-donating groups (e.g., -CH₃) .
  • Antiviral Activity : Chlorophenyl derivatives (e.g., compound 35 in ) show moderate antiviral effects, likely due to halogen-induced polarity changes improving membrane permeability.
  • Physical Properties : Methoxy and hydroxy substituents lower melting points compared to bulkier groups (e.g., tert-butyl in compound 36, m.p. 198–200°C ).

Trends :

  • Coupling Reagents : DCC/HOBt at low temperatures (-50°C) improve yields for sensitive substrates .
  • Demethylation : BBr₃ in DCM effectively removes methyl protecting groups for hydroxybenzamide synthesis .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In analogs like 4-methoxy-N-methylbenzamide, the amide group and benzene ring form a dihedral angle of 10.6°, stabilizing the molecule via N–H⋯O hydrogen bonds .
  • Crystal Packing : Weak interactions (C–H⋯N, π–π stacking) dominate in halogenated analogs (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide), creating robust 3D networks despite low bond strengths .

Research Implications and Gaps

  • Testing against cell lines (e.g., HeLa, MCF-7) is recommended, guided by fluorophenyl analog data .
  • Synthetic Optimization : Use of Pd/C or microwave-assisted reactions could enhance efficiency compared to traditional methods .
  • Structural Studies : X-ray crystallography of the target compound would clarify its conformational preferences and packing motifs.

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